(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid - 913836-04-1

(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Catalog Number: EVT-1808619
CAS Number: 913836-04-1
Molecular Formula: C9H9BN2O3
Molecular Weight: 203.99 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Compound Description: This compound is a promising imidazole derivative synthesized and characterized using single-crystal X-ray diffraction and nuclear magnetic resonance. [, ]

5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol

Compound Description: This compound serves as a key intermediate in synthesizing a series of bi-heterocyclic propanamides. These propanamides exhibited potent urease inhibitory activity and low cytotoxicity in biological evaluations. []

2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives

Compound Description: These compounds represent a series of novel glycogen synthase kinase-3beta (GSK-3beta) inhibitors. They demonstrate potent inhibitory activity against GSK-3beta and favorable pharmacokinetic profiles, including good blood-brain barrier penetration. []

3‐(5‐Substituted Phenyl‐[1,3,4]oxadiazol‐2‐yl)‐1H-indole

Compound Description: This compound class, synthesized through Fischer indole synthesis, displays promising in vitro antimicrobial activities, particularly against S. aureus. []

5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound serves as a crucial building block for synthesizing 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. Some derivatives exhibit antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

Compound Description: This compound class, incorporating both thiazole and oxadiazole rings, shows significant antibacterial activities and has undergone QSAR and molecular docking studies to understand its interactions with biological targets. []

Compound Description: This compound's crystal structure, determined using X-ray diffraction, reveals a monoclinic space group P21 with C—H⋯N and C—H⋯O contacts contributing to its crystal packing. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This group of compounds shows potent antibacterial activity and has undergone hemolytic activity profiling to assess cytotoxicity. []

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromene-2-ones

Compound Description: This series of compounds was designed and synthesized to investigate potential anticonvulsant activity. Several compounds showed promising activity in maximal electroshock (MES) tests with lower neurotoxicity compared to the standard drug phenytoin. []

Compound Description: This specific compound is mentioned in the context of pharmaceutical formulations, particularly for potential use with LHRH analogs and/or bisphosphonates. []

2‐(methyl/phenyl)‐3‐(4‐(5‐substituted‐1,3,4‐oxadiazol‐2‐yl) phenyl) quinazolin‐4(3H)‐ones

Compound Description: This class of compounds is investigated for its potential as NMDA receptor inhibitors, highlighting its relevance in medicinal chemistry. []

Compound Description: This series of compounds, synthesized and characterized using spectroscopic techniques, were designed to explore anticonvulsant properties. Some compounds displayed potent anticonvulsant activity in the maximal electroshock (MES) seizure model without significant neurotoxicity. []

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives

Compound Description: This novel series of compounds, synthesized and characterized using spectroscopic techniques, are designed as potential antidiabetic agents. They exhibit significant α-amylase and α-glucosidase inhibitory activity in vitro and demonstrated antihyperglycemic effects in vivo using a Drosophila melanogaster model. []

N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamines

Compound Description: This series of compounds was synthesized and evaluated for their antiproliferative and antioxidant activities. []

N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides

Compound Description: This series of compounds was synthesized as potential alkaline phosphatase inhibitors. Bioassay results showed good to excellent alkaline phosphatase inhibitory activity, with one compound exhibiting an IC50 value of 0.420 μM. Molecular docking studies supported the observed inhibitory activity. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound was unexpectedly synthesized from a ring closure reaction and its structure was elucidated. It showed antimicrobial activity against Listeria monocytogenes and Escherichia coli comparable to ampicillin and vancomycin. []

3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones

Compound Description: This series of novel compounds was synthesized and characterized. Preliminary bioassays indicated moderate antifungal activity against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani for some derivatives. []

5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

Compound Description: The crystal structure of this compound was determined using X-ray diffraction, revealing a monoclinic crystal system with the space group P21/c. []

N-Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol

Compound Description: Several Mannich bases were prepared from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol by reacting it with various primary and secondary amines in the presence of formaldehyde. []

4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxy phenol

Compound Description: This series of compounds was synthesized and evaluated for antioxidant properties using DPPH and FRAP assays. The influence of the substituent type and position on the aryl group attached to the 1,3,4-oxadiazole ring on antioxidant activity was investigated. []

Compound Description: These two novel bis-1,2,4-triazole derivatives were synthesized and their cytotoxic and DNA damage activity were evaluated. MNP-16 showed significant cytotoxicity against human acute lymphoblastic leukemia and lung cancer cells. []

10-Ethyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine

Compound Description: The crystal structure of this compound was analyzed using X-ray diffraction, revealing π–π interactions between the benzene rings of neighboring molecules in the crystal lattice. []

1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H- indazole

Compound Description: This compound, bearing both indazole and oxadiazole moieties, was synthesized and screened for antimicrobial and nematicidal activity. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: The crystal structure of this compound, elucidated by X-ray diffraction, reveals a conformation where the phenyl and oxadiazole rings are almost coplanar. []

3-[3/4-heterocyclyl]phenyl-5-methyl-3H-1,3,4]-oxadiazol-2-ones

Compound Description: These compounds were synthesized from 3/4-acetylphenylsydnones via ring transformation reactions. Many of these compounds exhibited potent antifungal activity. []

Tris(5‐aryl‐1,3,4‐oxadiazol‐2‐yl)‐1,3,5‐triazines

Compound Description: This series of C3-symmetrical star-shaped molecules, featuring a 1,3,5-triazine core and 5-phenyl-1,3,4-oxadiazole arms, represent a new class of fluorescent discotic liquid crystals. Their thermal, optical, electrical, and structural properties were extensively studied. []

Compound Description: This series of compounds was synthesized and evaluated for in vitro anticancer activity. Many compounds displayed selective cytotoxicity towards liver cancer cells. []

Substituted 1-methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles

Compound Description: This series of compounds was synthesized from ethyl-4-nitropyrrole-2-carboxylate, showcasing diverse reactions to incorporate the thiadiazole and oxadiazole rings. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds was synthesized and evaluated for their therapeutic potential against Alzheimer’s disease and diabetes, demonstrating notable enzyme inhibitory activity against AChE, BChE, urease, and α-glucosidase. []

Compound Description: These compounds were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat-paw-oedema model. They showed good anti-inflammatory activity compared to indomethacin. []

N -substituted 2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds was synthesized and screened for antibacterial and hemolytic activity. Several compounds showed promising enzyme inhibition activity against α-glucosidase, butyrylcholinesterase, and lipoxygenase, supported by molecular docking results. []

5‐[(1H‐indol‐3‐yl)methyl]‐1,3,4‐oxadiazole‐2(3H)‐thiones

Compound Description: This group of compounds, synthesized from indole-3-acetic acid derivatives, showed protective activity against oxidative stress in both in vitro and in vivo models. []

4-(5-aryl-1,3,4-oxadiazol-2-yl)phenyl-hydrazine derivatives

Compound Description: These potential fluorescent active compounds were synthesized from 3-(4-hydrazinocarbonyl-phenyl)sydnones. []

2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives

Compound Description: This group of novel compounds was synthesized and evaluated for their anticancer activity against the A549, C6, and L929 cell lines. Several compounds exhibited excellent cytotoxic profiles, induced apoptosis, and inhibited MMP-9. []

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

Compound Description: These novel bi-heterocyclic compounds, designed as potential therapeutic agents, were synthesized and evaluated for their enzyme inhibition activity against cholinesterases and α-glucosidase. []

2‐[5‐(3,5‐dinitrophenyl)‐1,3, 4‐oxadiazole‐2‐yl]pyridine

Compound Description: This compound served as a building block for synthesizing new, thermally stable polyimides and a poly(amide-imide). The polymers exhibited good solubility in polar aprotic solvents and were investigated for their metal ion adsorption properties. []

5-amino-2-(5-amino-3-methyl-1,2-oxazol-4-yl)-3-methyl-2,3-dihydro-1,3,4-oxadiazol-2-ylium bromide (ED)

Compound Description: This water-soluble, cationic organic compound, containing a delocalized charge, was evaluated for its antimicrobial and cytotoxic activities. []

3-(4-amino-5-methyl-s-triazol-3-sulfanyl)-1-phenyl-propan-1-one O-(5-substituted phenyl-[1,3,4] oxadiazol-2-methyl)-oximes

Compound Description: These amino-heterocyclic compounds, incorporating an oxime-ether group, were synthesized and tested for their antibacterial activity in vitro. []

2‐Aryl‐4‐[p‐(2,3‐dihydro‐5‐methyl‐2‐oxo‐1,3,4‐oxadiazol‐3‐yl)phenyl]‐6‐(un)substituent‐1′′,2′′,4′′‐triazolo[3′′,4′′‐b]‐1′,3′,4′‐thiadiazepine

Compound Description: This series of thiadiazepine derivatives, synthesized from 4-acetylphenylsydnone, represents a novel class of potentially pharmacologically active compounds. []

Chalcones Bridged with 1,3,4‐Oxadiazole Linkers

Compound Description: This series of chalcone analogs, designed and synthesized as potential antibacterial agents, incorporates a 1,3,4-oxadiazole linker and was evaluated for its antibacterial potency against Gram-positive and Gram-negative microorganisms, as well as fungal strains. []

2-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)-3-methyl quinoxaline and 3-methylquinoxalin-2-yl-2-(5-aryl-2H-tetrazol-2-yl)acetate derivatives

Compound Description: These quinoxaline derivatives, incorporating either a tetrazole or a 1,3,4-oxadiazole ring, were synthesized and evaluated for their antibacterial activity. []

1-[(5-aryl-1,3,4-oxadiazol-2-yl)-methyl]3-(4-nitro-phenyl)-1,2-dihydro[1,8]naphthyridin-2-ones

Compound Description: This series of compounds was synthesized using a convenient and eco-friendly solid-state protocol mediated by hypervalent iodine. They were evaluated for their antibacterial and anti-inflammatory activities. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound, determined using X-ray diffraction, reveals the presence of intermolecular hydrogen bonds and various other weak interactions. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: The crystal structure of this compound was analyzed using X-ray diffraction, revealing the presence of N—H⋯O and N—H⋯S hydrogen bonds linking the molecules in the crystal lattice. []

Compound Description: This series of compounds was synthesized from commercially available (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid through a series of steps. []

2‐{[3‐(4‐Chlorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methylsulfanyl}‐5‐methyl‐1,3,4‐thiadiazole

Compound Description: This compound, synthesized through the condensation reaction of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole, exhibits a coplanar arrangement of the benzene and oxadiazole rings due to the extended aromatic system. []

Properties

CAS Number

913836-04-1

Product Name

(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

IUPAC Name

[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid

Molecular Formula

C9H9BN2O3

Molecular Weight

203.99 g/mol

InChI

InChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3

InChI Key

GXJXMCCAPBQQHR-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)C2=NN=C(O2)C)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)C2=NN=C(O2)C)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.